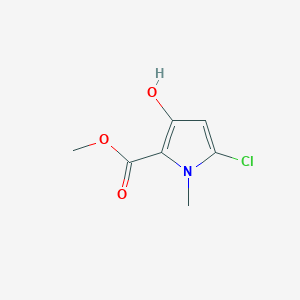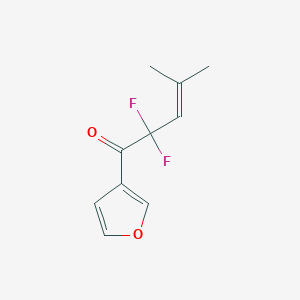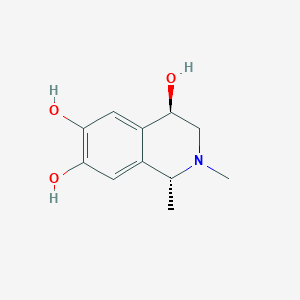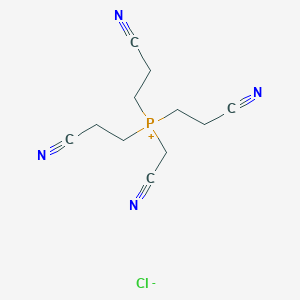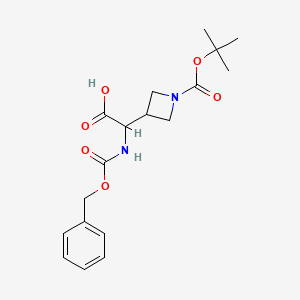
2-(Benzyloxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, which are commonly used in peptide synthesis to protect amino groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid typically involves multiple steps:
Protection of the amino group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Formation of the azetidine ring: The azetidine ring is formed through cyclization reactions, often involving azetidine-3-carboxylic acid derivatives.
Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base.
Coupling reactions: The protected amino acid is coupled with other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield through optimized reaction conditions and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid can undergo various chemical reactions, including:
Deprotection reactions: Removal of the benzyloxycarbonyl and tert-butoxycarbonyl groups using hydrogenation or acidic conditions.
Substitution reactions: Introduction of different functional groups through nucleophilic substitution.
Oxidation and reduction reactions: Modifying the oxidation state of the compound using oxidizing or reducing agents.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) for deprotection.
Acidic conditions: Trifluoroacetic acid (TFA) for Boc group removal.
Nucleophiles: Various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection reactions yield the free amino acid, while substitution reactions introduce new functional groups.
Scientific Research Applications
2-(Benzyloxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid involves its interaction with specific molecular targets. The protecting groups play a crucial role in preventing unwanted reactions during synthesis. The compound may interact with enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxycarbonylamino)-2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid: Similar structure with a pyrrolidine ring instead of an azetidine ring.
2-(Benzyloxycarbonylamino)-2-(1-tert-butoxycarbonylpiperidin-3-yl)acetic acid: Contains a piperidine ring.
Uniqueness
2-(Benzyloxycarbonylamino)-2-(1-tert-butoxycarbonylazetidin-3-yl)acetic acid is unique due to its specific ring structure and protecting groups, which provide distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-2-(phenylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-9-13(10-20)14(15(21)22)19-16(23)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETDZVUFQNFTSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
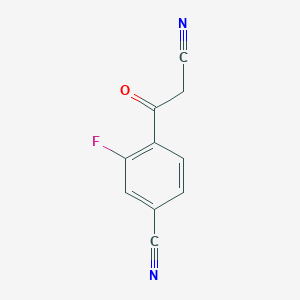
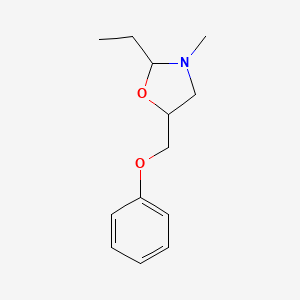
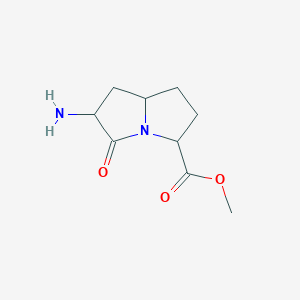
![3-isobutyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12854124.png)
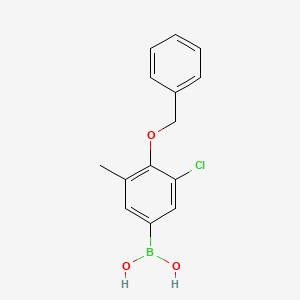
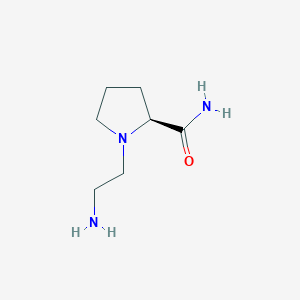
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B12854134.png)
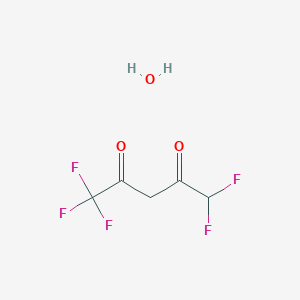
![tert-Butyl 3-iodo-5-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12854145.png)
